(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
CAS No.:
Cat. No.: VC13532669
Molecular Formula: C14H25ClN2O3
Molecular Weight: 304.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H25ClN2O3 |
|---|---|
| Molecular Weight | 304.81 g/mol |
| IUPAC Name | tert-butyl (3R)-3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1 |
| Standard InChI Key | NWOCEPGJFCTXOU-LLVKDONJSA-N |
| Isomeric SMILES | CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
| SMILES | CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
| Canonical SMILES | CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl |
Introduction
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of piperidine derivatives. It is characterized by its molecular formula and significant potential in medicinal chemistry. This compound is primarily used in research and development within the pharmaceutical industry due to its versatile chemical structure and potential biological activities.
Synthesis and Chemical Reactions
The synthesis of (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves several steps, including the reaction of appropriate precursors under controlled conditions. While specific synthesis protocols are not detailed in the provided sources, the compound's structure suggests it can undergo various chemical reactions, such as hydrolysis or further derivatization, which are common in organic synthesis.
Comparison with Similar Compounds
| Compound | Molecular Weight | CAS Number | Synonyms |
|---|---|---|---|
| (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 304.81 g/mol | 1353998-29-4 | (R)-tert-Butyl 3-(2-chloro-N-ethylacetamido)piperidine-1-carboxylate |
| (R)-3-[(2-Chloro-acetyl)-isopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester | 318.84 g/mol | 1353993-41-5 | (R)-tert-Butyl 3-(2-chloro-N-isopropylacetamido)piperidine-1-carboxylate |
This table highlights the differences in molecular weight and CAS numbers between two similar piperidine derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume